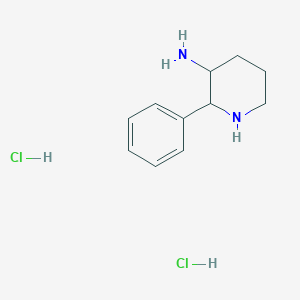
rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride: is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride typically involves a multi-step process. One common method includes the diastereoselective synthesis using a tandem strategy. This involves the condensation of aromatic aldehydes with other reactants in the presence of a catalyst such as SiO2 nanoparticles . The reaction is carried out under solvent-free conditions, making it environmentally friendly and efficient.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free processes are often employed to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions: The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to disrupt the cellular functions of bacteria, leading to a decrease in intracellular ATP and inhibition of biofilm formation . The compound may also interact with surface proteins and enzymes, affecting various metabolic pathways .
Comparison with Similar Compounds
- rel-(2R,3R)-2-(4-Methoxyphenyl)-6-oxo-1-phenyl-3-piperidinecarboxylic acid
- rel-(2R,3R)-2-Benzoyl-2,3-dihydro-3-substitutedphenyl-4H-furo3,2-cbenzopyran-4-one
Comparison: rel-(2R,3R)-2-Phenylpiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H18Cl2N2 |
|---|---|
Molecular Weight |
249.18 g/mol |
IUPAC Name |
2-phenylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9;;/h1-3,5-6,10-11,13H,4,7-8,12H2;2*1H |
InChI Key |
XECMJVJUKKQSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















